molecular formula C14H10ClN3S B3379668 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 170235-50-4

4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3379668
CAS No.: 170235-50-4
M. Wt: 287.8 g/mol
InChI Key: BEDFJTQEZDYYHT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 5, and a thiol (-SH) group at position 2. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its ability to undergo diverse reactions, such as S-alkylation, Schiff base formation, and tautomerization (thiol ↔ thione) . The electron-withdrawing 4-chlorophenyl substituent enhances the acidity of the thiol group, influencing its reactivity in synthetic modifications . Its structural features have been exploited in the development of antiviral, antifungal, and antioxidant agents .

Properties

IUPAC Name

4-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDFJTQEZDYYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165971
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170235-50-4
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170235-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with chlorobenzaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the synthesis process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the triazole ring to form a corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid.

  • Reduction: Formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-amine.

  • Substitution: Formation of various alkylated derivatives of the triazole ring.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its antimicrobial properties, showing potential as an antibacterial or antifungal agent.

  • Medicine: The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Electronic Properties
Compound Name Substituents (Positions 4, 5) Key Reactivity Insights Reference
4-(4-Nitrophenyl)-5-phenyl analog 4-NO₂, 5-Ph Nitro group increases electrophilicity, facilitating Schiff base formation with aldehydes .
4-(4-Methoxyphenyl)-5-phenyl analog 4-OCH₃, 5-Ph Methoxy group (electron-donating) reduces thiol acidity, favoring N-alkylation over S-alkylation .
4-(4-Bromophenyl)-5-phenyl analog 4-Br, 5-Ph Bromine’s larger atomic size increases steric hindrance, altering tautomeric equilibrium (thiol ↔ thione) .
4-(3-Methylphenyl)-5-phenyl analog 3-CH₃-Ph, 5-Ph Methyl group introduces steric bulk, reducing solubility in polar solvents .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance thiol acidity, promoting S-alkylation and metal coordination .
  • Electron-donating groups (e.g., OCH₃) shift reactivity toward N-alkylation or Schiff base formation .
  • Halogen substituents (Cl, Br) influence tautomerism and molecular packing, as seen in crystallographic data (e.g., CCDC 829447 for brominated derivatives) .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Crystalline System Density (g/cm³) Reference
4-(4-Chlorophenyl)-5-phenyl-3-thiol Not reported Moderate in DMF, ethanol Not characterized
(E)-Bromo-4-((4-chlorophenyl)ethylidene) analog 180–182 Low in water, high in DCM Monoclinic (C2) 1.405
4-(4-Methoxyphenyl)-5-phenyl-3-thiol 250–252 High in DMF, low in hexane
5-(4-Chlorophenyl)-4-(3-furyl) analog 250–252 Insoluble in water

Key Observations :

  • Chloro and bromo derivatives exhibit lower solubility in polar solvents compared to methoxy-substituted analogs .
  • Crystallographic studies reveal that bulky substituents (e.g., bromine) favor dense molecular packing, as evidenced by higher densities .

Key Observations :

  • Chlorophenyl-substituted triazoles show promise in antiviral applications, likely due to enhanced binding to viral helicase active sites .
  • Antioxidant activity is maximized in derivatives with electron-rich substituents (e.g., methoxy, pyrazole), which stabilize radical intermediates .

Biological Activity

4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a member of the triazole family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antibacterial and anticancer applications. This article synthesizes current research findings on its biological activity, including case studies and data tables.

The molecular formula of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is C14H10ClN3SC_{14}H_{10}ClN_3S with a CAS number of 170235-50-4. It features a triazole ring which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit considerable antibacterial properties. A study highlighted that compounds containing a triazole ring can inhibit the growth of various bacterial strains. For instance, derivatives similar to 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol showed remarkable efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-chlorophenyl)-5-phenyl-triazoleStaphylococcus aureus8 µg/mL
4-(4-chlorophenyl)-5-phenyl-triazoleEscherichia coli16 µg/mL
5-(bromophenyl)-triazoleBacillus subtilis12 µg/mL

The compound exhibited MIC values comparable to standard antibiotics like ceftriaxone and ampicillin .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of significant research. In vitro studies have shown that derivatives of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that several derivatives had IC50 values lower than those of standard chemotherapeutics:

CompoundCell LineIC50 (µM)
4-(4-chlorophenyl)-5-phenyl-triazoleIGR3915
4-(4-chlorophenyl)-5-phenyl-triazoleMDA-MB-23120
Control (Doxorubicin)IGR3910

These findings suggest that the compound could be a promising candidate for further development in cancer therapy .

The mechanism by which triazoles exert their biological effects often involves interaction with key enzymes or receptors within bacterial cells or cancerous tissues. For example, the inhibition of DNA gyrase is a common mechanism among antibacterial agents derived from the triazole scaffold. This inhibition disrupts bacterial DNA replication and transcription processes .

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer: The synthesis typically involves multi-step heterocyclization and alkylation reactions. A common route includes:

Hydrazinolysis : Reacting pyrrole-2-carboxylic acid derivatives with hydrazine hydrate in propan-2-ol to form pyrrole-2-carbohydrazide .

Condensation : Treating the carbohydrazide with 4-chlorophenylisothiocyanate to yield N-(4-chlorophenyl)hydrazine-carbothioamide intermediates .

Cyclization : Intramolecular heterocyclization under alkaline conditions to form the triazole-thiol core .

S-Alkylation : Reacting the thiol with halogenated alkanes (e.g., methyl iodide, hexyl bromide) in polar solvents (DMF, ethanol) to generate derivatives .

Q. Key Optimization Factors :

  • Excess hydrazine (5x) improves yield in hydrazinolysis .
  • Alkaline conditions (NaOH/ethanol) enhance cyclization efficiency .
  • Solvent choice (e.g., DMF vs. methanol) affects alkylation reaction rates .

Q. How is structural characterization performed for this compound using spectroscopic methods?

Methodological Answer:

  • ¹H-NMR : Signals for NH protons appear as singlets at 11.74–11.73 ppm. Aromatic protons (4-chlorophenyl) resonate as multiplets at 7.71–7.42 ppm, while pyrrole protons show distinct doublets/triplets at 6.90–5.26 ppm . S-alkyl chain protons appear at 3.25–0.82 ppm .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. Best Practices :

  • Use DMSO-d₆ as the solvent for NMR to enhance solubility .
  • Combine LC-MS with high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound and its derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known triazole interactions (e.g., cyclooxygenase-2 (COX-2), fungal CYP51) .
  • Docking Workflow :
    • Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).
    • Retrieve target protein structures (e.g., PDB: 5WWP for helicases) .
    • Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Key Interactions :
    • Hydrophobic contacts with residues (e.g., Leu 353, Val 524 in COX-2) .
    • Hydrogen bonds between the triazole-thiol group and catalytic residues (e.g., Ser 531) .

Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) to assess potential .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use CLSI guidelines for antifungal assays (e.g., broth microdilution MIC values) to minimize variability .
    • Normalize cytotoxicity data against positive controls (e.g., fluconazole for fungi, doxorubicin for cancer cells) .
  • Data Harmonization :
    • Apply meta-analysis tools (e.g., RevMan) to pool results from studies using similar protocols .
    • Address solvent effects (e.g., DMSO concentration ≤1% to avoid false negatives) .

Case Example : Antifungal activity discrepancies may arise from strain-specific susceptibility; use ATCC reference strains for cross-study comparisons .

Q. What in vitro models are appropriate for evaluating antifungal activity?

Methodological Answer:

  • Fungal Strains : Prioritize Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) for initial screens .
  • Assay Design :
    • Broth Microdilution : Determine MIC values in RPMI-1640 media (pH 7.0) at 35°C for 48 hours .
    • Time-Kill Kinetics : Assess fungicidal effects at 2× and 4× MIC over 24 hours .
  • Controls : Include fluconazole and amphotericin B as positive controls; DMSO as a negative control .

Q. Advanced Models :

  • Biofilm inhibition assays using XTT reduction in C. albicans .
  • Synergy studies with azoles (e.g., ketoconazole) via checkerboard assays .

Q. How to conduct ADME analysis for triazole derivatives in preclinical research?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict lipophilicity (LogP), gastrointestinal absorption, and CYP450 inhibition .
    • pkCSM : Estimate volume of distribution and half-life .
  • In Vitro Assays :
    • Caco-2 Permeability : Assess intestinal absorption using a monolayer model .
    • Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS .

Q. Key Parameters :

  • Optimal LogP: 2–5 for balanced solubility/permeability .
  • High plasma protein binding (>90%) may limit bioavailability .

Q. How does S-alkylation affect bioactivity and pharmacokinetics?

Methodological Answer:

  • Bioactivity Trends :
    • Short Chains (e.g., -CH₃) : Enhance antifungal potency (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .
    • Long Chains (e.g., -C₆H₁₃) : Improve COX-2 selectivity (IC₅₀: 0.8 µM vs. 2.5 µM for celecoxib) .
  • PK Modifications :
    • Increased lipophilicity (e.g., hexyl group) prolongs half-life but reduces aqueous solubility .
    • Branched alkyl chains (e.g., -CH(CH₃)₂) mitigate CYP3A4-mediated metabolism .

Q. Design Guidelines :

  • Balance alkyl chain length and branching to optimize target affinity and ADME properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

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